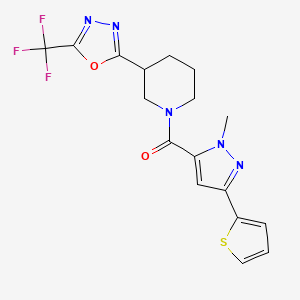![molecular formula C27H25N7O3 B2743735 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251674-47-1](/img/structure/B2743735.png)
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule, likely used in medicinal chemistry or pharmaceutical research. It contains several functional groups, including a phenylpiperazine, an oxadiazole, and a triazolopyridinone .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been synthesized for the treatment of Alzheimer’s disease (AD) .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, specific structural data for this compound was not found .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined using various analytical techniques. Unfortunately, specific property data for this compound was not found .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Several studies have focused on the synthesis of complex heterocyclic compounds that share structural similarities with the specified compound, demonstrating the interest in exploring these frameworks for their potential biological activities:
Foks et al. (2004) detailed the synthesis of phenylpiperazineacetic hydrazide cyclization products, leading to derivatives with potential tuberculostatic activity. The study highlights the versatility of phenylpiperazine derivatives in synthesizing bioactive compounds (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
El-Salam and Abdulla (2008) synthesized heterocyclic compounds derived from 2,4-Pyridinedicarbohydrazide, showcasing the compound's versatility in forming structures with antibacterial, anti-inflammatory, and anti-allergic activities (El-Salam & Abdulla, 2008).
Başoğlu et al. (2013) explored microwave-assisted synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties, demonstrating the compound's relevance in developing antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Biological Activities
Research on compounds with similar structures has been directed towards evaluating their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties:
Novel Mannich bases synthesized from derivatives of phenylpiperazine have been evaluated for their anticancer activities against prostate cancer cells, illustrating the potential of these structures in oncology (Demirci & Demirbas, 2019).
Studies on the synthesis and antimicrobial evaluation of novel quinazolines and pyridines highlight the ongoing interest in developing compounds with enhanced antimicrobial efficacy (El‐Kazak & Ibrahim, 2013).
Wirkmechanismus
Target of Action
Similar compounds with a4-phenylpiperazin-1-yl moiety have been reported to act as acetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might inhibit the action of acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft . This leads to prolonged signal transmission at cholinergic synapses.
Zukünftige Richtungen
The future research directions for this compound would likely depend on its biological activity and potential therapeutic applications. For example, if it shows promise as a drug candidate, further studies could be conducted to optimize its structure and evaluate its efficacy and safety in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N7O3/c1-19-7-5-8-20(17-19)24-28-26(37-30-24)22-11-6-12-33-25(22)29-34(27(33)36)18-23(35)32-15-13-31(14-16-32)21-9-3-2-4-10-21/h2-12,17H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUQYRDACQLDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

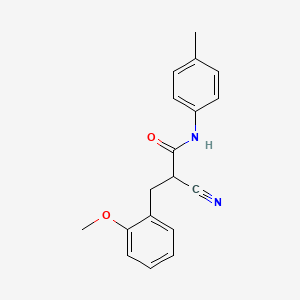
![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2743654.png)
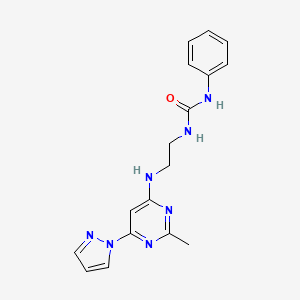
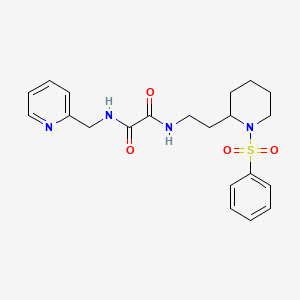
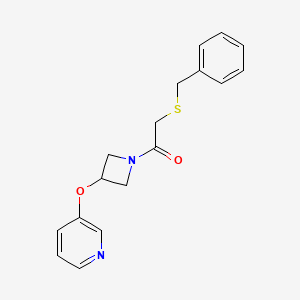
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2743663.png)

![Thieno[3,2-b]furan-5-ylmethanol](/img/structure/B2743665.png)
![3-(3-fluorophenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2743666.png)
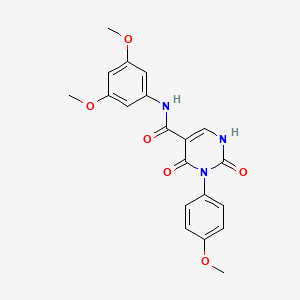
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2743670.png)
![4-Chloro-2-methoxy-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2743671.png)
